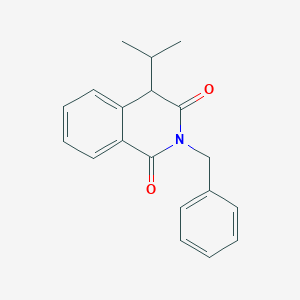![molecular formula C18H19N3 B12558103 {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile CAS No. 182246-78-2](/img/structure/B12558103.png)
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile is an organic compound with the molecular formula C18H19N3 It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, connected through a conjugated penta-2,4-dien-1-ylidene bridge to a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can occur with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe for imaging applications due to its conjugated structure.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π interactions and hydrogen bonding, influencing its behavior in various environments. Its diethylamino group can act as an electron donor, while the propanedinitrile group can act as an electron acceptor, facilitating charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{5-[4-(Dimethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile: Similar structure but with dimethylamino instead of diethylamino.
{5-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile: Longer conjugated bridge.
{5-[4-(Diethylamino)phenyl]buta-1,3-dien-1-ylidene}propanedinitrile: Shorter conjugated bridge.
Uniqueness
The uniqueness of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile lies in its specific conjugated structure, which provides distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in nonlinear optical materials and biological probes.
Eigenschaften
CAS-Nummer |
182246-78-2 |
|---|---|
Molekularformel |
C18H19N3 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[5-[4-(diethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C18H19N3/c1-3-21(4-2)18-12-10-16(11-13-18)8-6-5-7-9-17(14-19)15-20/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
VYOVWPMEFMBTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)









![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
